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molecular formula C9H10O2S B3321359 Methyl 2-(3-mercaptophenyl)acetate CAS No. 133806-71-0

Methyl 2-(3-mercaptophenyl)acetate

Cat. No. B3321359
M. Wt: 182.24 g/mol
InChI Key: XFBPQJQVVAADEG-UHFFFAOYSA-N
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Patent
US07531556B2

Procedure details

Methyl 2-(3-mercaptophenyl)acetate (0.55 g, 3.0 mmol) was dissolved in 10 mL acetonitrile and potassium nitrate (0.76 g, 7.5 mmol) was added and the reaction mixture cooled to 0° C. To this suspension sulfuryl chloride was added (0.6 mL, 7.5 mmol) at 0° C. and the reaction mixture was let warm to room temperature and stirred overnight. A solution of saturated sodium bicarbonate was added followed by ethyl acetate (100 mL each). The organic layer was washed with brine, dried over sodium sulfate and concentrated to afford methyl 2-(3-chlorosulfonylphenyl)acetate as an oil (0.59 g, 2.4 mmol, 79% yield). 1H NMR (CDCl3) 7.91 ppm, 2H, m; 7.60 ppm, 1H, d; 7.53 ppm, 1H, t; 3.73 ppm, 2H, s; 3.72 ppm, 3H, s.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
potassium nitrate
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
S[C:2]1[CH:3]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:5]=[CH:6][CH:7]=1.[N+]([O-])([O-])=O.[K+].[S:18]([Cl:22])(Cl)(=[O:20])=[O:19].C(=O)(O)[O-].[Na+]>C(#N)C.C(OCC)(=O)C>[Cl:22][S:18]([C:6]1[CH:5]=[C:4]([CH2:8][C:9]([O:11][CH3:12])=[O:10])[CH:3]=[CH:2][CH:7]=1)(=[O:20])=[O:19] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.55 g
Type
reactant
Smiles
SC=1C=C(C=CC1)CC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
potassium nitrate
Quantity
0.76 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was let warm to room temperature
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClS(=O)(=O)C=1C=C(C=CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.4 mmol
AMOUNT: MASS 0.59 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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